4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one is a complex organic compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a piperazine ring. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry and drug discovery due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carbonyl compound such as a carboxylic acid, aldehyde, or ester under appropriate conditions.
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization reactions involving appropriate precursors.
Formation of the piperazine ring: Piperazine can be synthesized by the reaction of ethylenediamine with dihaloalkanes or through cyclization reactions.
Coupling reactions: The final compound is obtained by coupling the 1,2,4-oxadiazole, piperidine, and piperazine intermediates through acylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and may have similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring may exhibit similar pharmacological properties.
Piperazine derivatives: These compounds are often studied for their potential therapeutic applications.
Uniqueness
4-[2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one is unique due to the combination of the 1,2,4-oxadiazole, piperidine, and piperazine rings within a single molecule. This unique structure may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-[2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-16-12-24(11-8-20-16)17(26)13-23-9-6-15(7-10-23)19-21-18(22-27-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERAMRYDBKLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)CC(=O)N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.